molecular formula C7H14ClN3OS B1431025 1-(3-Methyl-1,2,4-oxadiazol-5-yl)-3-(methylthio)propan-1-amine hydrochloride CAS No. 1573548-41-0

1-(3-Methyl-1,2,4-oxadiazol-5-yl)-3-(methylthio)propan-1-amine hydrochloride

Cat. No. B1431025
M. Wt: 223.72 g/mol
InChI Key: CITBEXBURMLZBN-UHFFFAOYSA-N
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Description

1-(3-Methyl-1,2,4-oxadiazol-5-yl)-3-(methylthio)propan-1-amine hydrochloride, also known as MTOA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. MTOA is a white crystalline powder that has a molecular weight of 223.73 g/mol.

Scientific Research Applications

1-(3-Methyl-1,2,4-oxadiazol-5-yl)-3-(methylthio)propan-1-amine hydrochloride has been studied for its potential applications in various fields, including medicinal chemistry, agriculture, and material science. In medicinal chemistry, 1-(3-Methyl-1,2,4-oxadiazol-5-yl)-3-(methylthio)propan-1-amine hydrochloride has been shown to have antibacterial, antifungal, and antiviral properties. It has also been studied for its potential use in cancer therapy. In agriculture, 1-(3-Methyl-1,2,4-oxadiazol-5-yl)-3-(methylthio)propan-1-amine hydrochloride has been studied for its ability to increase plant growth and yield. In material science, 1-(3-Methyl-1,2,4-oxadiazol-5-yl)-3-(methylthio)propan-1-amine hydrochloride has been used as a building block for the synthesis of novel materials.

Mechanism Of Action

The mechanism of action of 1-(3-Methyl-1,2,4-oxadiazol-5-yl)-3-(methylthio)propan-1-amine hydrochloride is not fully understood, but it is believed to involve the inhibition of enzymes involved in key biological processes. In bacterial cells, 1-(3-Methyl-1,2,4-oxadiazol-5-yl)-3-(methylthio)propan-1-amine hydrochloride has been shown to inhibit the activity of DNA gyrase and topoisomerase IV, which are essential for DNA replication and cell division. In fungal cells, 1-(3-Methyl-1,2,4-oxadiazol-5-yl)-3-(methylthio)propan-1-amine hydrochloride has been shown to inhibit the activity of chitin synthase, which is involved in the synthesis of the fungal cell wall. The exact mechanism of action of 1-(3-Methyl-1,2,4-oxadiazol-5-yl)-3-(methylthio)propan-1-amine hydrochloride in plant cells and animal cells is still under investigation.

Biochemical And Physiological Effects

1-(3-Methyl-1,2,4-oxadiazol-5-yl)-3-(methylthio)propan-1-amine hydrochloride has been shown to have a variety of biochemical and physiological effects. In bacterial cells, 1-(3-Methyl-1,2,4-oxadiazol-5-yl)-3-(methylthio)propan-1-amine hydrochloride has been shown to cause DNA damage and cell death. In fungal cells, 1-(3-Methyl-1,2,4-oxadiazol-5-yl)-3-(methylthio)propan-1-amine hydrochloride has been shown to inhibit cell wall synthesis and cause cell death. In plant cells, 1-(3-Methyl-1,2,4-oxadiazol-5-yl)-3-(methylthio)propan-1-amine hydrochloride has been shown to increase plant growth and yield. In animal cells, 1-(3-Methyl-1,2,4-oxadiazol-5-yl)-3-(methylthio)propan-1-amine hydrochloride has been shown to have potential anticancer activity.

Advantages And Limitations For Lab Experiments

1-(3-Methyl-1,2,4-oxadiazol-5-yl)-3-(methylthio)propan-1-amine hydrochloride has several advantages for lab experiments, including its high purity, stability, and solubility in water. However, 1-(3-Methyl-1,2,4-oxadiazol-5-yl)-3-(methylthio)propan-1-amine hydrochloride also has some limitations, including its high cost and complex synthesis method. In addition, the potential side effects of 1-(3-Methyl-1,2,4-oxadiazol-5-yl)-3-(methylthio)propan-1-amine hydrochloride on living organisms are still largely unknown, which may limit its use in certain experiments.

Future Directions

There are several future directions for the study of 1-(3-Methyl-1,2,4-oxadiazol-5-yl)-3-(methylthio)propan-1-amine hydrochloride. One direction is to further investigate its potential applications in medicinal chemistry, including its use in cancer therapy. Another direction is to study its potential applications in agriculture, including its ability to increase plant growth and yield. In addition, further research is needed to fully understand the mechanism of action of 1-(3-Methyl-1,2,4-oxadiazol-5-yl)-3-(methylthio)propan-1-amine hydrochloride in different types of cells. Finally, the development of more efficient and cost-effective synthesis methods for 1-(3-Methyl-1,2,4-oxadiazol-5-yl)-3-(methylthio)propan-1-amine hydrochloride could facilitate its use in a wider range of experiments.

properties

IUPAC Name

1-(3-methyl-1,2,4-oxadiazol-5-yl)-3-methylsulfanylpropan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N3OS.ClH/c1-5-9-7(11-10-5)6(8)3-4-12-2;/h6H,3-4,8H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CITBEXBURMLZBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C(CCSC)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Methyl-1,2,4-oxadiazol-5-yl)-3-(methylthio)propan-1-amine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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